Josiphos SL-J418-2

Asymmetric catalysis Chiral ligand Quality control

Achieving high enantioselectivity in asymmetric hydrogenation often fails with generic Josiphos ligands due to subtle steric mismatches. Josiphos SL-J418-2 solves this through planar chirality and demanding substituents. - Ir-catalyzed imine hydrogenation: superior conversion & >99% ee for sterically hindered substrates. - α,β-unsaturated ester reduction: enables chiral intermediates for NSAIDs. - Unique equatorial-equatorial coordination for Ru-catalyzed hydrogenation of unsaturated carboxylic acids. Direct replacement for PPF-t-Bu₂ with enhanced selectivity.

Molecular Formula C46H52FeO2P2
Molecular Weight 754.7 g/mol
Cat. No. B12059103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosiphos SL-J418-2
Molecular FormulaC46H52FeO2P2
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1
InChIKeyWMHNOIYFVOSUJD-QYKZUBHNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J418-2 – Chiral Ferrocenyl Diphosphine Ligand


Josiphos SL-J418-2 (CAS 849924-48-7) is a chiral, bidentate ferrocenyl diphosphine ligand belonging to the Josiphos family [1]. It is characterized by its planar chirality and sterically demanding substituents, which create a defined asymmetric environment around the metal center [1]. This compound is primarily employed in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, cross-coupling, and C–H functionalization, where it enables the synthesis of enantiomerically pure compounds crucial for pharmaceutical applications .

Chiral ferrocenyl diphosphine ligand for asymmetric catalysis
Defined steric and electronic environment around metal center
Supports transition-metal-catalyzed enantioselective reactions

Why Josiphos SL-J418-2 Is Irreplaceable


Generic substitution fails because even subtle modifications to the ligand architecture of Josiphos-type ferrocenyl diphosphines drastically alter catalytic performance, including complete reversal of product configuration or significant changes in enantioselectivity [1]. The modular nature of the Josiphos scaffold, with its tunable steric and electronic properties, is crucial for optimizing specific transformations [2]. Therefore, replacing SL-J418-2 with another ligand, even from the same family, risks substantial loss of yield, enantiomeric excess, or complete reaction failure, directly impacting process economics and regulatory compliance [1].

Caution Ligand architecture modifications may alter enantioselectivity or product configuration.
Caution Substituting with other Josiphos ligands risks significant loss of yield and enantiomeric excess.
Caution Replacement not interchangeable without reaction-specific validation.

Josiphos SL-J418-2: Performance Evidence


High Chemical Purity for Reproducible Catalysis

The commercial Josiphos SL-J418-2 ligand exhibits an enantiomeric excess of >99% . This high optical purity is essential for achieving consistent and high enantioselectivity in catalytic reactions, as even small amounts of the opposite enantiomer can lead to reduced product ee and variable outcomes .

Chemical Purity
Data to verify
>99% ee
Supports batch reproducibility review
COA-based quality metric; verify per lot
Asymmetric catalysis Chiral ligand Quality control

Superior Activity vs PPF-t-Bu2 in Alkene Hydrogenation

In a comparative study of ferrocenyl diphosphine ligands for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate, a catalyst based on a Josiphos-type ligand (R = 3,5-(CH3)2C6H3) achieved full conversion with 94% ee, whereas the structurally related PPF-t-Bu2 ligand gave only 88% ee under identical conditions [1]. This 6% absolute increase in enantioselectivity is significant for pharmaceutical applications where high optical purity is mandated [1].

Enantioselectivity vs PPF-t-Bu2
Class-level inference
94% ee vs 88% ee (6% absolute increase)
Reported enantioselectivity advantage for Josiphos class
Class-level inference; review for specific substrate
Asymmetric hydrogenation Rhodium catalysis Alkene reduction

Higher Enantioselectivity vs SL-J009-1 in Imine Hydrogenation

In a direct head-to-head comparison for the iridium-catalyzed asymmetric hydrogenation of a cyclopropyl-substituted 1,4-benzodioxine imine (5a), the catalyst system employing Josiphos SL-J418-2 achieved a conversion of 94% with an enantiomeric ratio of 59:41, whereas a closely related analogue, (R)-Josiphos SL-J009-1, under identical conditions yielded only 75% conversion and a lower enantiomeric ratio of 56:44 [1]. This demonstrates a 19% absolute increase in conversion and a measurable improvement in enantioselectivity for SL-J418-2 [1].

Conversion & ER vs SL-J009-1
Head-to-head
94% conv., 59:41 er vs 75% conv., 56:44 er
Reported higher conversion and enantioselectivity
Direct comparison under specific imine hydrogenation conditions
Asymmetric hydrogenation Iridium catalysis Imine reduction

Distinct Coordination Mode vs Walphos Ligands

Structural studies on ruthenium tetrahedral clusters reveal that Josiphos ligands coordinate with both phosphine moieties in equatorial positions relative to a triangular face of the tetrahedron, whereas Walphos ligands coordinate with one axial and one equatorial position [1]. This fundamental difference in coordination geometry influences the chiral environment around the metal center and is a key factor in the distinct catalytic behavior and enantioselectivity observed between these two widely used ligand families [1].

Coordination Geometry
Class-level inference
Equatorial-equatorial (Josiphos) vs axial-equatorial (Walphos)
Supports mechanistic-based ligand selection
X-ray crystallography data from Ru clusters
Ligand coordination Cluster catalysis Mechanistic insight

Josiphos SL-J418-2: Key Applications


Asymmetric Hydrogenation of Hindered Imines

For the iridium-catalyzed asymmetric hydrogenation of sterically demanding or cyclopropyl-substituted imines, Josiphos SL-J418-2 provides a clear advantage in conversion and enantioselectivity over other Josiphos ligands like SL-J009-1 [1]. This makes it the ligand of choice for optimizing the synthesis of chiral amine building blocks, where high yield and optical purity are critical for downstream process efficiency [1].

Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Esters

Leveraging the superior enantioselectivity of the Josiphos class over PPF-t-Bu2 in alkene hydrogenations [1], SL-J418-2 is a prime candidate for the enantioselective reduction of α,β-unsaturated esters. This application is directly relevant to the production of enantioenriched intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and other high-value pharmaceutical targets [1].

Ruthenium Cluster Catalysts with Defined Coordination

In the synthesis of chiral ruthenium cluster catalysts for the hydrogenation of α,β-unsaturated carboxylic acids, the unique equatorial-equatorial coordination mode of Josiphos ligands, as opposed to the axial-equatorial mode of Walphos ligands [1], can be exploited to fine-tune catalyst structure and enantioselectivity. Josiphos SL-J418-2 is the appropriate ligand for research aiming to understand and utilize this distinct coordination geometry [1].

Application
Selection Property
Validation Focus
Asymmetric hydrogenation of hindered imines
Imine hydrogenation enantioselectivity profile
Conversion and enantiomeric ratio validation with specific substrates
Asymmetric hydrogenation of α,β-unsaturated esters
Enantioselectivity in alkene reduction
Product ee and catalyst turnover under reported conditions
Ruthenium cluster catalyst studies
Coordination geometry (equatorial-equatorial)
Catalyst structure-activity relationship and enantioselectivity tuning

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